molecular formula C16H20O3 B3911354 2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)phenol

2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)phenol

Cat. No.: B3911354
M. Wt: 260.33 g/mol
InChI Key: ZPWPDQYLZRYSGK-UHFFFAOYSA-N
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Description

2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)phenol is an organic compound that features a phenol group attached to a dioxane ring, which is further connected to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)phenol typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed reaction of ethylene glycol with a suitable aldehyde or ketone.

    Cyclohexene Attachment: The cyclohexene ring is introduced via a Diels-Alder reaction between a diene and a dienophile.

    Phenol Group Introduction: The phenol group is then attached through a Friedel-Crafts alkylation reaction, using phenol and an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyclohexene ring can be reduced to cyclohexane.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the dioxane and cyclohexene rings provide structural stability and influence the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)ethanol: Similar structure but with an ethanol group instead of a phenol group.

    2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)acetone: Contains an acetone group instead of a phenol group.

Uniqueness

2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)phenol is unique due to its combination of a phenol group with a dioxane and cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(5-cyclohex-3-en-1-yl-1,3-dioxan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c17-15-9-5-4-8-14(15)16-18-10-13(11-19-16)12-6-2-1-3-7-12/h1-2,4-5,8-9,12-13,16-17H,3,6-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWPDQYLZRYSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C2COC(OC2)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)phenol
Reactant of Route 2
2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)phenol
Reactant of Route 3
2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)phenol
Reactant of Route 4
2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)phenol
Reactant of Route 5
2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)phenol
Reactant of Route 6
2-(5-Cyclohex-3-en-1-yl-1,3-dioxan-2-yl)phenol

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